molecular formula C10H8BrN B2815416 1-Bromo-4-methylisoquinoline CAS No. 1542564-70-4

1-Bromo-4-methylisoquinoline

Cat. No.: B2815416
CAS No.: 1542564-70-4
M. Wt: 222.085
InChI Key: IZLSEUQDOVQLRO-UHFFFAOYSA-N
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Description

1-Bromo-4-methylisoquinoline is an organic compound with the molecular formula C10H8BrN It is a derivative of isoquinoline, where a bromine atom is substituted at the first position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methylisoquinoline can be synthesized through several methods. One common approach involves the bromination of 4-methylisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted isoquinolines with various functional groups.

    Oxidation: 1-Bromo-4-carboxyisoquinoline.

    Reduction: 4-Methylisoquinoline.

Scientific Research Applications

1-Bromo-4-methylisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-4-methylisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit a key enzyme involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-methylisoquinoline is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1-bromo-4-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLSEUQDOVQLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=CC=CC=C12)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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